![molecular formula C12H11ClN2O2 B1493688 6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol CAS No. 774607-91-9](/img/structure/B1493688.png)
6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol
Overview
Description
The compound “6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol” would likely involve a pyrimidine ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom and a methoxy group attached, and the pyrimidine ring would have a hydroxyl group and a methyl group attached .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol” would depend on its specific structure. Pyrimidine derivatives generally have good solubility in organic solvents .Scientific Research Applications
Synthesis of N-Substituted Benzimidazole Derivatives
This compound has been used in the synthesis of N-substituted benzimidazole derivatives . The transformation is promoted by inexpensive and readily available lipase in methanol at 45 °C for 35 min . A wide range of β-amino sulfone, β-amino nitrile, and β-amino carbonyl compounds were efficiently and selectively synthesized in high yields (76–97%) .
Microfluidics Biocatalysis System
A microfluidic biocatalysis system was applied to the synthesis of N-substituted benzimidazole derivatives . This approach is a promising fast synthesis strategy for further research to develop novel and highly potent active drugs .
Drug Research and Development
Benzimidazole compounds with various substituents have been proven to possess a wide range of biological activities . They have been extensively studied for their potential therapeutic applications.
Anti-Inflammatory Activity
Benzimidazole compounds have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
These compounds have also shown anticancer activity . This suggests that they could be used in the development of new anticancer therapies .
Anti-Hypertension Activity
Benzimidazole compounds have been found to have anti-hypertension activity . This makes them potential candidates for the development of new anti-hypertension drugs .
Anti-Diabetic Activity
These compounds have also shown anti-diabetic activity . This suggests that they could be used in the development of new anti-diabetic therapies .
Anti-HIV Activity
Benzimidazole compounds have been found to have anti-HIV activity . This makes them potential candidates for the development of new anti-HIV drugs .
properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-14-10(6-12(16)15-7)9-5-8(13)3-4-11(9)17-2/h3-6H,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKHHVWOCARFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=CC(=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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